

Application Notes and Protocols for UV Detection of Desfuroylceftiofur Acetamide

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Compound of Interest

Compound Name: Desfuroylceftiofur

Cat. No.: B194016

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These application notes provide detailed protocols for the quantitative analysis of **Desfuroylceftiofur** acetamide (DCA) using High-Performance Liquid Chromatography (HPLC) with UV detection. DCA is a stable derivative of ceftiofur and its metabolites, serving as a crucial analytical marker for monitoring ceftiofur residues in various biological matrices.

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine.^[1] It is rapidly metabolized in animals to **desfuroylceftiofur** (DFC), which is the primary active metabolite.^[2] For analytical purposes, ceftiofur and its DFC-containing metabolites are often converted to a more stable derivative, **Desfuroylceftiofur** acetamide (DCA), through a derivatization process. This allows for accurate and reproducible quantification of total ceftiofur-related residues. The primary method for this analysis is HPLC with UV detection, with common detection wavelengths being 254 nm and 265 nm.^{[1][3][4][5]}

UV Detection Wavelength

The selection of the UV detection wavelength is critical for achieving optimal sensitivity and specificity in HPLC analysis. For **Desfuroylceftiofur** acetamide, several wavelengths have been reported in the literature, with the most common being in the range of 254 nm to 266 nm.

- 265 nm: This wavelength is frequently used for the quantification of DCA and has been shown to provide good sensitivity in various studies.^{[1][2]}

- 254 nm: Another commonly employed wavelength for the UV detection of DCA, particularly in residue analysis.[3][4][5]
- 264 nm: Reported as the maximum absorption wavelength (λ_{max}) for DCA.[6]
- 266 nm: Also utilized for UV detection in HPLC methods for ceftiofur and its metabolites.[7]

The choice of wavelength can depend on the specific HPLC system, the mobile phase composition, and the matrix of the sample being analyzed. It is recommended to perform a UV scan of a DCA standard to determine the optimal wavelength for a specific analytical setup.

Quantitative Data Summary

The following tables summarize the quantitative data from various HPLC-UV methods for the determination of **Desfuroylceftiofur** acetamide.

Table 1: HPLC Method Parameters for DCA Analysis

Parameter	Method 1	Method 2	Method 3	Method 4
UV Wavelength	265 nm[1]	254 nm[3]	254 nm[4][5]	266 nm[7]
Column	Symmetry C18 (4.6 x 250 mm, 5 μm)[1]	Kinetex C18	C8[4][5]	PLRP-S polymeric (100 \AA , 5 μm)[7]
Mobile Phase	A: 0.1% TFA in water B: 0.1% TFA in acetonitrile[1]	Acetonitrile-water (50:50, v/v)[3]	0.01M pH 5 ammonium acetate and methanol-water (60+40)[4][5]	A: 0.1% TFA in water B: Acetonitrile[7]
Elution	Gradient[1]	Isocratic[3]	Gradient[4][5]	Gradient[7]
Flow Rate	1.0 mL/min[1]	1.0 mL/min[3]	1.0 mL/min[4][5]	0.4 mL/min[7]

Table 2: Performance Characteristics of DCA Analysis Methods

Parameter	Method 1	Method 2	Method 3	Method 4
Linearity Range	0.1 – 100 µg/mL[1]	45–450 ng/mL[3]	Not Specified	0 – 20 µg/ml[7]
Limit of Detection (LOD)	Not Specified	3.29 ng/mL[3]	Not Specified	0.36 µg/ml (plasma), 0.27 µg/ml (synovial fluid)[7]
Limit of Quantitation (LOQ)	0.1 µg/mL[1]	10.97 ng/mL[3]	≤ 0.1 ppm[4][5]	0.5 µg/ml[7]
Average Recovery	99%[1]	100.78% (formulation), 98.83% (honey) [3]	90-100%[4][5]	Not Specified
Intra-assay Variability	0.7 to 4.5%[1]	Not Specified	Not Specified	Not Specified
Inter-assay Variability	3.6 to 8.8%[1]	Not Specified	Not Specified	Not Specified

Experimental Protocols

Protocol 1: Determination of DCA in Plasma

This protocol is adapted from a validated HPLC procedure for the determination of ceftiofur and its metabolites in plasma.[1]

1. Sample Preparation and Derivatization: a. Thaw frozen plasma samples and vortex. b. To 100 µL of plasma in a clean test tube, add 15 µL of internal standard (100 µg/mL cefotaxime). c. Add 7 mL of 0.4% dithioerythritol in borate buffer. d. Incubate the tubes in a 50°C water bath for 15 minutes. e. Allow the tubes to cool to room temperature. f. Add 1.5 mL of iodoacetamide buffer.

2. Solid-Phase Extraction (SPE): a. Pre-wet an Oasis HLB extraction column. b. Pass the solution from step 1f through the column. c. Elute the samples with 5% glacial acetic acid in

methanol. d. Evaporate the eluate to dryness with nitrogen gas. e. Reconstitute the residue in 200 μ L of mobile phase.

3. HPLC Analysis: a. Inject 50 μ L of the reconstituted sample into the HPLC system. b. HPLC Conditions:

- Column: Symmetry C18 (4.6 x 250 mm, 5 μ m)
- Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: Start with 90% A and 10% B, adjust to 75% A and 25% B over 25 minutes, then return to initial conditions over 3 minutes.
- Flow Rate: 1.0 mL/min
- UV Detection: 265 nm

Protocol 2: Determination of DCA in Plasma (Alternative Method)

This protocol describes an alternative LC method for determining the **desfuroylceftiofur** metabolite in animal plasma.[\[4\]](#)[\[5\]](#)

1. Sample Preparation and Derivatization: a. Incubate a plasma sample in 0.1 M pH 8.7 phosphate buffer containing dithioerythritol under nitrogen for 15 minutes at 50°C. b. Centrifuge the sample. c. Load the supernatant onto a C18 cartridge and wash with 0.1 M ammonium acetate. d. Add 0.1 M ammonium acetate containing iodoacetamide to the cartridge and let it stand in the dark for 30 minutes to carry out the derivatization.

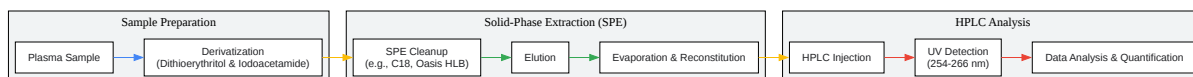
2. Solid-Phase Extraction (SPE): a. Drain and rinse the C18 cartridge. b. Elute the **desfuroylceftiofur** acetamide with methanol. c. Evaporate the eluate to dryness. d. Dissolve the residue in pH 10.6 sodium hydroxide and load it onto a SAX cartridge. e. Elute the derivative with 2% acetic acid. f. Reduce the volume and dissolve the final residue in the mobile phase for LC analysis.

3. HPLC Analysis: a. HPLC Conditions:

- Column: C8 column
- Mobile Phase: Gradient of 0.01M pH 5 ammonium acetate and methanol-water (60+40). The mobile phase is programmed to 29% methanol-water in 25 minutes.

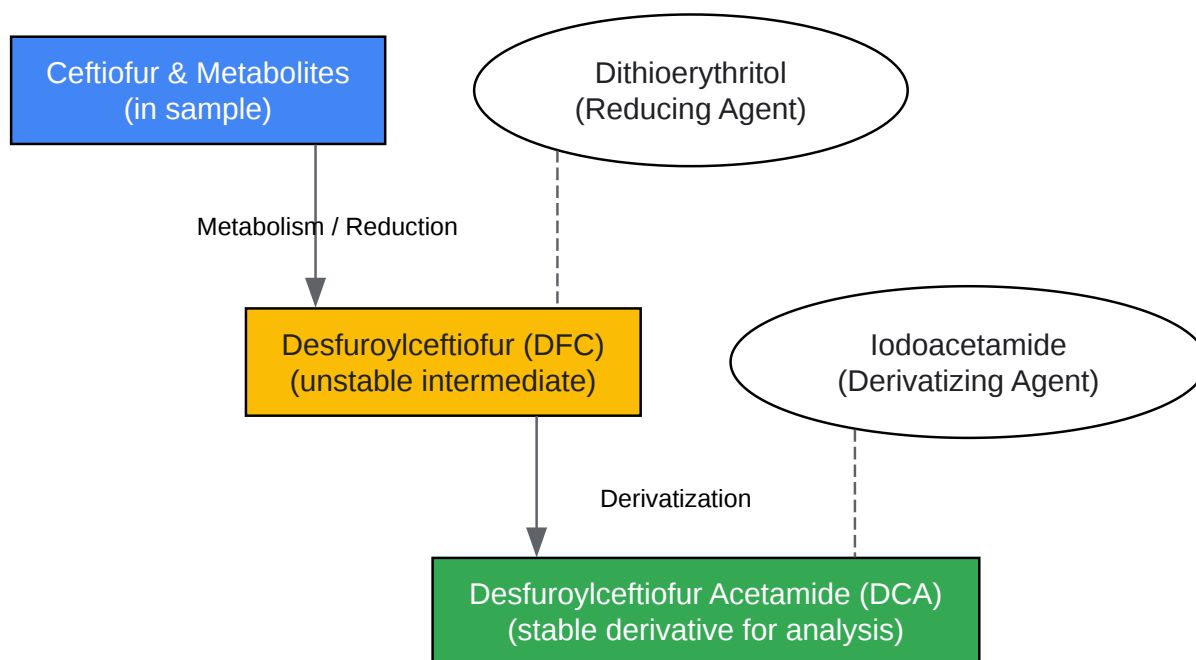
- Flow Rate: 1 mL/min
- UV Detection: 254 nm

Visualizations



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Caption: General experimental workflow for the analysis of **Desfuoylceftiofur** acetamide.



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Caption: Chemical derivatization pathway of Ceftiofur to **Desfuoylceftiofur** acetamide.

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